molecular formula C18H18ClN5O3S B12746110 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- CAS No. 1159610-29-3

2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)-

Cat. No.: B12746110
CAS No.: 1159610-29-3
M. Wt: 419.9 g/mol
InChI Key: ZFDKSINSDZTWFU-AWEZNQCLSA-N
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Description

2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- is a complex organic compound that features a thiophene ring, a carboxamide group, and several other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the oxazolidinone moiety.

    Reduction: Reduction reactions could target the carboxamide group or other reducible functional groups.

    Substitution: Various substitution reactions can occur, especially at the chloro and phenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings.

    Oxazolidinones: Compounds with the oxazolidinone moiety.

    Triazines: Compounds containing the triazine ring.

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule, which might confer unique chemical and biological properties. This combination could result in novel reactivity patterns or biological activities not seen in simpler analogs.

Properties

CAS No.

1159610-29-3

Molecular Formula

C18H18ClN5O3S

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H18ClN5O3S/c19-16-6-5-15(28-16)17(25)21-9-14-10-23(18(26)27-14)12-1-3-13(4-2-12)24-8-7-20-11-22-24/h1-6,11,14H,7-10H2,(H,20,22)(H,21,25)/t14-/m0/s1

InChI Key

ZFDKSINSDZTWFU-AWEZNQCLSA-N

Isomeric SMILES

C1CN(NC=N1)C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl

Canonical SMILES

C1CN(NC=N1)C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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